molecular formula C10H15FN5O13P3 B14754960 2'-Fluoro-2'-deoxyguanosine-5'-triphosphate

2'-Fluoro-2'-deoxyguanosine-5'-triphosphate

Cat. No.: B14754960
M. Wt: 525.17 g/mol
InChI Key: KYEUAYQSPABKRL-DXTOWSMRSA-N
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Description

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is a modified nucleotide analog that has a fluorine atom substituted at the 2’ position of the deoxyribose sugar. This compound is used extensively in biochemical and molecular biology research due to its unique properties, which include increased stability and resistance to enzymatic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination step can be achieved using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Industrial Production Methods

Industrial production of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process is optimized for high yield and purity, often employing chromatographic methods for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Phosphorylation: The triphosphate group can be modified or extended through phosphorylation reactions.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

    Phosphorylation: Phosphorus oxychloride (POCl3), phosphoramidite reagents.

Major Products

The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides that can be used in further biochemical applications.

Scientific Research Applications

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves its incorporation into DNA or RNA strands during polymerase reactions. The presence of the fluorine atom at the 2’ position enhances the stability of the nucleotide and increases resistance to enzymatic degradation. This modification can affect the overall structure and function of the nucleic acid, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
  • 2’-Fluoro-2’-deoxyadenosine-5’-triphosphate
  • 2’-Fluoro-2’-deoxythymidine-5’-triphosphate

Uniqueness

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to its specific incorporation into guanine-rich regions of nucleic acids, which can influence the stability and function of the resulting DNA or RNA. Its resistance to enzymatic degradation makes it particularly valuable in therapeutic and diagnostic applications.

Properties

Molecular Formula

C10H15FN5O13P3

Molecular Weight

525.17 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15FN5O13P3/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1

InChI Key

KYEUAYQSPABKRL-DXTOWSMRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N

Origin of Product

United States

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